RUVBL1/2-IN-B
Description
Properties
Molecular Formula |
C28H30ClN5O4 |
|---|---|
Molecular Weight |
536.029 |
IUPAC Name |
(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H30ClN5O4/c1-4-37-23-14-13-20(29)16-22(23)27-32-31-26(38-27)19-10-8-9-18(15-19)25(35)30-24-17(2)33(3)34(28(24)36)21-11-6-5-7-12-21/h5-7,11-14,16,18-19H,4,8-10,15H2,1-3H3,(H,30,35)/t18-,19+/m1/s1 |
InChI Key |
YLNPPGPPVHTVTJ-MOPGFXCFSA-N |
SMILES |
O=C([C@H]1C[C@@H](C2=NN=C(C3=CC(Cl)=CC=C3OCC)O2)CCC1)NC4=C(C)N(C)N(C5=CC=CC=C5)C4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RUVBL1/2-IN-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of RUVBL1/2-IN-B with structurally or functionally analogous inhibitors, based on available data.
Table 1: Key Inhibitors of RUVBL1/2 ATPase Activity
Mechanistic and Functional Comparisons
Potency and Selectivity CB-6644 demonstrates strong preclinical efficacy in MYCN-driven neuroblastoma, reducing tumor growth via MYC pathway suppression . RUVBL1/2 ATPase-IN-1 exhibits moderate potency (IC50 ~6–7 µM) but has a well-defined pyrazolo[1,5-a]pyrimidine scaffold optimized for structural manipulation . SAR studies highlight the necessity of a benzyl group (R2) and aromatic piperazinyl substituents (R4) for activity . this compound is hypothesized to bridge the gap between these compounds, offering improved ATPase inhibition while minimizing off-target effects.
Downstream Effects All inhibitors induce DNA damage accumulation and apoptosis via impaired Fanconi anemia complex function and stalled replication forks . Pyrazolo derivatives show efficacy in radioresistant lung cancer by blocking PAQosome-dependent DNA replication .
Structural and Binding Insights
- Cryo-EM studies reveal that RUVBL1/2 conformational changes (compact ↔ stretched states) regulate DNA-binding domain accessibility . Inhibitors like ATPase-IN-1 may stabilize inactive conformations, preventing nucleic acid interactions .
- CB-6644 ’s efficacy in vivo suggests high bioavailability, though its pharmacokinetic profile remains undisclosed .
Table 2: Therapeutic Context and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| CB-6644 | Strong MYC suppression, in vivo validation | Limited structural/data transparency |
| ATPase-IN-1 | Defined SAR, broad applicability | Moderate potency (µM range) |
| This compound | (Hypothetical) Improved selectivity | Undefined pharmacokinetics and toxicity |
Critical Analysis of Evidence
- Contradictions : While CB-6644 and ATPase-IN-1 both target RUVBL1/2 ATPase activity, their reported mechanisms (MYC suppression vs. PAQosome disruption) suggest context-dependent effects .
- Gaps : Structural data for CB-6644 and this compound are lacking, hindering direct mechanistic comparisons.
- Consensus : RUVBL1/2 inhibition universally destabilizes oncogenic complexes, but scaffold differences influence therapeutic windows and downstream pathways .
Preparation Methods
High-Throughput Screening and Lead Identification
Compound B emerged from a screen of ~400,000 compounds in a custom library (Daiichi-Sankyo) targeting the ATPase activity of purified RUVBL1/2 heterohexamers. Initial hits were validated using biochemical assays measuring ATP hydrolysis inhibition. The lead compound underwent iterative medicinal chemistry optimization to enhance potency and selectivity, culminating in compound B (IC<sub>50</sub> = 59 nM against purified RUVBL1/2). Key modifications included stereochemical adjustments to minimize off-target effects, as evidenced by the synthesis of its inactive enantiomer, compound C (Figures 2A and S2B in).
Structural Features and Patent Overview
The chemical structure of compound B is detailed in patent WO 2015/125785 A1 (compound 40). While synthetic steps are proprietary, the patent discloses a core scaffold with substituted aromatic rings and chiral centers critical for binding to the ATPase domain. Resistance-conferring mutations in RUVBL1/2 (e.g., RUVBL1-E110K and RUVBL1-K265E) cluster at interfaces between RUVBL1 and RUVBL2 subunits, suggesting that compound B stabilizes a nucleotide-dependent conformation incompatible with ATP hydrolysis.
Biochemical and Cellular Validation
Compound B’s specificity was confirmed through kinase profiling (no inhibition of 140 kinases at 10 μM) and genetic rescue experiments. Mutant RUVBL1/2 variants (e.g., RUVBL1-P296S) restored ATPase activity and cell viability in compound B-treated NSCLC lines (Figures 2J–2L). Mechanistically, compound B blocks PAQosome maturation, leading to destabilization of PIKK-family proteins (DNA-PK<sub>CS</sub>, ATM, ATR) and replication fork collapse.
Synthetic Routes for Pyrazolo[1,5-a]pyrimidine-3-Carboxamides
Docking-Based Virtual Screening and Hit Identification
A separate effort identified pyrazolo[1,5-a]pyrimidine-3-carboxamides as RUVBL1/2 inhibitors through docking-based virtual screening. Compound 18 (IC<sub>50</sub> = 6.0 ± 0.6 μM against RUVBL1/2) served as the lead structure. Key synthetic steps included:
-
Boration and Benzylation : Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate underwent boration at position 6 using bis(pinacolato)diboron, followed by benzylation with substituted benzyl bromides.
-
Saponification : The ethyl ester intermediate was hydrolyzed to the carboxylic acid under basic conditions.
-
Amide Coupling : The carboxylic acid was coupled with substituted amines (e.g., phenylpiperazine derivatives) using HATU or EDCI as coupling agents.
Key Synthetic Intermediates and Yield Data
| Step | Reaction | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boration | Bis(pinacolato)diboron, Pd(dppf)Cl<sub>2</sub> | 75–85 |
| 2 | Benzylation | Substituted benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | 60–70 |
| 3 | Saponification | NaOH, EtOH/H<sub>2</sub>O | 85–90 |
| 4 | Amide Coupling | HATU, DIPEA, DCM | 50–65 |
Structure-Activity Relationship (SAR) Analysis
Substituent effects on inhibitory activity were systematically evaluated (Table S1 in):
-
R<sub>1</sub> and R<sub>3</sub> : Methyl groups enhanced potency (compound 18 vs. 23 ).
-
R<sub>2</sub> : A benzyl group was essential; alkyl or hydrogen substitutions abolished activity (compounds 20 , 31 ).
-
R<sub>4</sub> : Aromatic piperazinyl groups (e.g., phenyl) improved binding over heteroaromatic or alkyl variants (compound 16 vs. 17 ).
Docking studies suggested that the benzyl (R<sub>2</sub>) and phenylpiperazinyl (R<sub>4</sub>) groups occupy hydrophobic pockets near the RUVBL1/2 ATP-binding site.
Comparative Analysis of RUVBL1/2 Inhibitors
Biochemical Potency and Selectivity
Q & A
Q. How can structural biology approaches guide the optimization of this compound derivatives?
- Methodological Answer : Perform co-crystallization of RUVBL1/2 with the inhibitor to resolve binding modes. Use molecular dynamics simulations to predict affinity-enhancing mutations. Screen analogs via SPR or ITC for improved ATPase inhibition. Pair with functional assays (e.g., NanoBRET) to correlate structural changes with MYC suppression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
